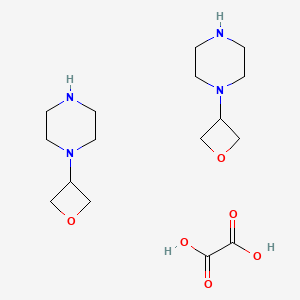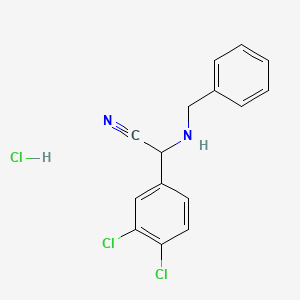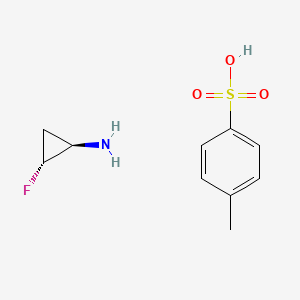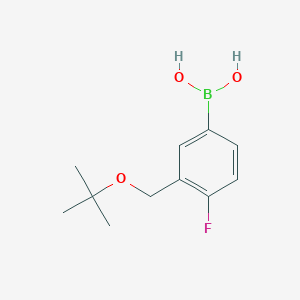
(3-(Tert-butoxymethyl)-4-fluorophenyl)boronic acid
Overview
Description
“(3-(Tert-butoxymethyl)-4-fluorophenyl)boronic acid” is a boronic acid derivative. Boronic acids are commonly used as building blocks and synthetic intermediates . They have been widely studied in medicinal chemistry, mainly due to their potential biological applications . This particular compound has a molecular formula of C11H17BO3 .
Molecular Structure Analysis
The molecular structure of “(3-(Tert-butoxymethyl)-4-fluorophenyl)boronic acid” consists of a phenyl ring with a fluorine atom at the 4-position and a tert-butoxymethyl group at the 3-position. The phenyl ring is also attached to a boronic acid group . The molecular weight of this compound is 208.06 g/mol .
Physical And Chemical Properties Analysis
The physical and chemical properties of “(3-(Tert-butoxymethyl)-4-fluorophenyl)boronic acid” include a molecular weight of 208.06 g/mol, a hydrogen bond donor count of 2, a hydrogen bond acceptor count of 3, and a rotatable bond count of 4 . The exact mass and monoisotopic mass of this compound are both 208.1270746 g/mol . The topological polar surface area is 49.7 Ų .
Scientific Research Applications
Drug Design and Delivery
Boronic acids and their esters, such as (3-(Tert-butoxymethyl)-4-fluorophenyl)boronic acid, are highly considered compounds for the design of new drugs and drug delivery devices . They are particularly suitable as boron-carriers for neutron capture therapy . However, these compounds are only marginally stable in water .
Hydrolysis Studies
The hydrolysis of phenylboronic pinacol esters, which could include (3-(Tert-butoxymethyl)-4-fluorophenyl)boronic acid, has been studied . The kinetics of this reaction is dependent on the substituents in the aromatic ring . The pH also strongly influences the rate of the reaction, which is considerably accelerated at physiological pH .
Organic Electronic Devices
Boronic Acid-Based n-Type semiconductors can serve as charge-transport materials, and are ideal for use in organic electronic devices . A luminescent Schiff base was prepared by a one-pot condensation reaction between salicyloyl hydrazide and formylphenylboronic acid . The synthesized molecule displayed intramolecular charge transfer, high carrier concentration, good thermal stability, a reversible reduction tendency and formation of uniform amorphous thin films .
Click Reactions
(3-(Tert-butoxymethyl)-4-fluorophenyl)boronic acid can be used in click reactions . These reactions involve the use of azidoarylboronic acid with a fluorophore bearing a terminal alkyne, or tethering a boronic acid containing a terminal alkyne with a fluorophore bearing an azido group .
Future Directions
The future directions for the study of boronic acids, including “(3-(Tert-butoxymethyl)-4-fluorophenyl)boronic acid”, involve extending their applications in medicinal chemistry to obtain new promising drugs . The introduction of a boronic acid group to bioactive molecules has been shown to improve their existing activities .
Mechanism of Action
Target of Action
The primary targets of (3-(Tert-butoxymethyl)-4-fluorophenyl)boronic acid are 1,2- or 1,3-diol groups, the same motifs that engage in cyclic ketal and acetal formation . These groups are commonly found in carbohydrate derivatives, making them a key target for this compound .
Mode of Action
(3-(Tert-butoxymethyl)-4-fluorophenyl)boronic acid interacts with its targets through the formation of boronic esters . This compound can be employed as a protective intermediate for the selective installation of acyl, silyl ether, and para-methoxybenzyl (PMB) ether groups to glycoside substrates . The sequence of boronic ester formation, functionalization, and deprotection can be accomplished with only a single purification step .
Biochemical Pathways
The biochemical pathways affected by (3-(Tert-butoxymethyl)-4-fluorophenyl)boronic acid involve the formation of cyclic boronic esters from boronic acids and carbohydrate derivatives . This process has been applied extensively in glycoscience, including in drug delivery and in the sensing and separation of carbohydrate derivatives .
Pharmacokinetics
It’s worth noting that the boronic acid component can be recovered and reused after deprotection , which could potentially impact the compound’s bioavailability.
Result of Action
The molecular and cellular effects of (3-(Tert-butoxymethyl)-4-fluorophenyl)boronic acid’s action are largely dependent on its role as a protective intermediate in the functionalization of glycoside substrates . The compound’s ability to form boronic esters with 1,2- or 1,3-diol groups allows for the selective installation of various functional groups .
Action Environment
The action of (3-(Tert-butoxymethyl)-4-fluorophenyl)boronic acid can be influenced by environmental factors. For instance, boronic esters are sensitive to hydrolysis under mild acidic or basic conditions . They are also susceptible to proteodeboronation, oxidation, and nucleophilic attack . These factors can influence the compound’s action, efficacy, and stability.
properties
IUPAC Name |
[4-fluoro-3-[(2-methylpropan-2-yl)oxymethyl]phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BFO3/c1-11(2,3)16-7-8-6-9(12(14)15)4-5-10(8)13/h4-6,14-15H,7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHQNNKDHTRPIPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)F)COC(C)(C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BFO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



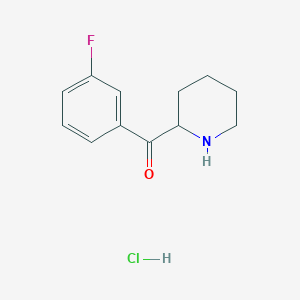
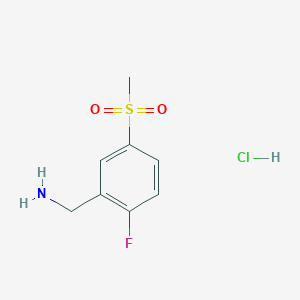
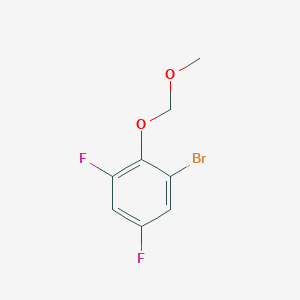


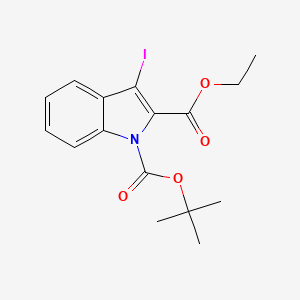

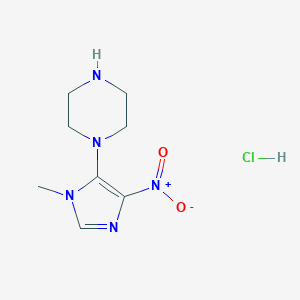
![4-Fluoro-4-[2-(trifluoromethoxy)phenyl]piperidine hydrochloride](/img/structure/B1446088.png)
